2-(4-Bromophenyl)-3,4,5-triphenylthiophene
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Overview
Description
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and three phenyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the following steps:
Starting Materials: 4-bromobenzene and 3,4,5-triphenylthiophene.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux temperature (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-aryl intermediate, followed by transmetalation with the aryl boronic acid and reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3,4,5-triphenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the phenyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine, potassium tert-butoxide).
Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (LiAlH4, Pd/C), solvents (THF, ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-3,4,5-triphenylthiophene has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Organic Electronics: The compound’s unique electronic properties make it suitable for use in field-effect transistors (FETs) and other electronic components.
Biological Studies: It is investigated for its potential antimicrobial and antiproliferative activities.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Antiproliferative Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
2,5-Diphenylthiophene: A derivative with two phenyl groups attached to the thiophene ring.
2-(4-Chlorophenyl)-3,4,5-triphenylthiophene: A similar compound with a chlorine atom instead of a bromine atom.
Uniqueness
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. Its multiple phenyl groups contribute to its stability and electronic properties, making it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
608142-58-1 |
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Molecular Formula |
C28H19BrS |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,4,5-triphenylthiophene |
InChI |
InChI=1S/C28H19BrS/c29-24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(30-28)22-14-8-3-9-15-22/h1-19H |
InChI Key |
UUAZPESUJIQOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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